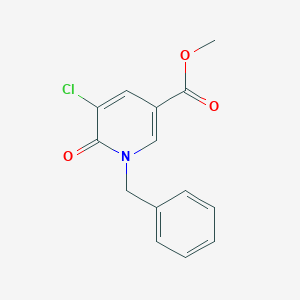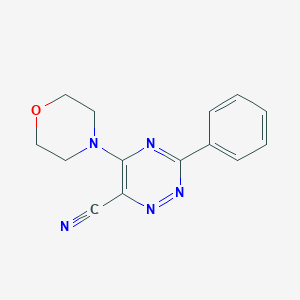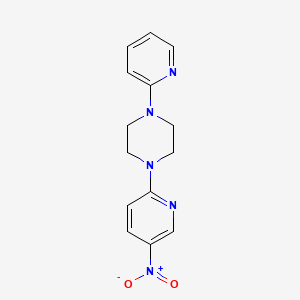![molecular formula C16H15F4N3 B3135304 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 400088-80-4](/img/structure/B3135304.png)
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Descripción general
Descripción
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. TFP is a piperazine derivative that possesses a unique chemical structure, which makes it an interesting candidate for developing novel drugs and studying the mechanisms of action of existing ones.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is complex and not fully understood. This compound has been shown to interact with various receptors in the central nervous system, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has also been shown to modulate the activity of various ion channels, such as the voltage-gated sodium and calcium channels. The exact mechanism of action of this compound depends on the specific receptor or ion channel it interacts with and the context of the experiment.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. This compound has been shown to increase the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in certain brain regions. This compound has also been shown to modulate the activity of various enzymes, such as monoamine oxidase and phosphodiesterase. In addition, this compound has been shown to have effects on cardiovascular function, such as reducing blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors and ion channels, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Direcciones Futuras
There are several future directions for research involving 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. One potential direction is the development of new drugs targeting the serotonin and dopamine systems for the treatment of psychiatric disorders, such as depression and schizophrenia. Another potential direction is the use of this compound as a tool to study the mechanisms of action of existing drugs and to identify new drug targets. Additionally, this compound could be used as a probe to study the function of various ion channels and enzymes involved in neurotransmitter signaling. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been used as a scaffold for developing new drugs targeting the central nervous system, such as antipsychotics and antidepressants. In pharmacology, this compound has been used as a tool to study the mechanisms of action of existing drugs, such as serotonin receptor agonists and antagonists. In neuroscience, this compound has been used as a probe to study the function of various neurotransmitter systems, such as the serotonin and dopamine systems.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3/c17-13-2-4-14(5-3-13)22-7-9-23(10-8-22)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJQCQDXWCVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3135228.png)
![2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3135241.png)
![N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135248.png)
![2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B3135253.png)
![8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B3135254.png)
![2-{[(4-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3135270.png)
![3-[[1-Methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B3135271.png)

![1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B3135290.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3135298.png)
![1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3135307.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)